Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a small molecule that functions as a selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2) [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. ALDH2 is an enzyme crucial for detoxifying reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), that contribute to oxidative stress and cellular damage [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. By enhancing ALDH2 activity, Alda-1 mitigates the harmful effects of these reactive aldehydes, showing promise in mitigating damage in various disease models.
Alda-1, chemically known as N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a small molecular activator of aldehyde dehydrogenase 2 (ALDH2). This compound has garnered attention in the biomedical field due to its protective effects against various forms of oxidative stress and ischemic injuries. Alda-1 enhances the activity of ALDH2, an enzyme crucial for the metabolism of reactive aldehydes, thereby mitigating cellular damage in conditions such as ischemia-reperfusion injury, heart failure, and stroke.
Alda-1 is classified under the category of enzyme activators and is primarily investigated within the fields of pharmacology and biochemistry. The compound has been studied for its therapeutic potential in treating conditions associated with oxidative stress and cellular damage. Its synthesis and biological evaluation have been documented in various scientific articles, highlighting its significance in drug development and therapeutic interventions.
The synthesis of Alda-1 involves a multi-step chemical process that simplifies the pathway for producing this activator. The primary method includes the reaction of piperonyl amine with dichlorobenzoyl chloride under controlled conditions. The synthetic route has been optimized to enhance yield and purity while facilitating oral administration as a preferred method over injections. The synthesis process is outlined as follows:
This method not only streamlines the synthesis but also expands the therapeutic applications of Alda-1, particularly in oral formulations aimed at treating cerebral ischemia reperfusion injury .
The molecular formula of Alda-1 is C₁₅H₁₁Cl₂N O₃, with a molecular weight of 324.16 g/mol. Its structure features a benzodioxole moiety linked to a dichlorobenzamide group, which is critical for its biological activity. The structural representation can be summarized as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure of Alda-1, revealing characteristic peaks that correspond to its unique functional groups .
Alda-1 primarily acts by enhancing the enzymatic activity of ALDH2 through specific interactions at its active site. The mechanism involves:
The protective mechanism of Alda-1 involves multiple pathways:
Alda-1 exhibits several notable physical properties:
Alda-1's chemical stability and reactivity are influenced by its functional groups:
Alda-1 has diverse applications in scientific research and potential therapeutic contexts:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: